molecular formula C11H9N5O7 B13853630 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

Cat. No.: B13853630
M. Wt: 323.22 g/mol
InChI Key: LRJQZGXEGNOHBH-UHFFFAOYSA-N
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Description

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is a nitroimidazole derivative characterized by a 1-methyl-2-nitroimidazole core substituted at position 5 with a (2,4-dinitrophenoxy)methyl group. Its structure combines electron-withdrawing nitro groups with a bulky dinitrophenoxy moiety, influencing both its reactivity and biological interactions.

Properties

Molecular Formula

C11H9N5O7

Molecular Weight

323.22 g/mol

IUPAC Name

5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitroimidazole

InChI

InChI=1S/C11H9N5O7/c1-13-8(5-12-11(13)16(21)22)6-23-10-3-2-7(14(17)18)4-9(10)15(19)20/h2-5H,6H2,1H3

InChI Key

LRJQZGXEGNOHBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation Reaction Conditions

Experimental data demonstrate that the alkylation of 5-nitroimidazole derivatives with (2,4-dinitrophenoxy)methyl halides proceeds best under the following conditions:

Parameter Preferred Condition
Base Potassium carbonate (K2CO3)
Solvent Acetonitrile
Temperature Room temperature to 60°C
Reaction Time 1 to 9 hours depending on conditions

The use of K2CO3 as a base in acetonitrile consistently gives higher yields compared to KOH or other solvents such as DMSO and DMF. Increasing the temperature to 60°C significantly improves the yield and reduces reaction time.

Alkylating Agents

The key alkylating agent for introducing the (2,4-dinitrophenoxy)methyl group is typically a halomethyl derivative of 2,4-dinitrophenol, such as 2,4-dinitrophenoxy methyl bromide or chloride. The electrophilic halomethyl group reacts with the nucleophilic N1 position of the nitroimidazole ring.

Representative Reaction Scheme

The reaction can be summarized as:

$$
\text{5-nitro-1-methylimidazole} + \text{(2,4-dinitrophenoxy)methyl halide} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, \, 60^\circ C} \text{5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole}
$$

Yield and Purification

Purification is typically achieved by chromatographic methods. Yields vary depending on the alkylating agent and conditions but can reach up to 85-96% under optimized conditions (K2CO3 in acetonitrile at 60°C).

Experimental Data and Analysis

Effect of Base and Solvent on Yield at Room Temperature

Entry Alkylating Agent Base Yield in DMSO (%) Yield in DMF (%) Yield in Acetonitrile (%) Time (h) Temp (°C)
3a Ethyl bromoethylacetate K2CO3 40 35 50 8 rt
KOH 30 36 48
3b 4-bromobutanitrile K2CO3 32 40 46 7 rt
KOH 20 30 34
3c Allyl bromide K2CO3 12 20 40 9 rt
KOH 12 20 38
3d Propargyl bromide K2CO3 20 25 40 8 rt
KOH 15 16 25
3e Bromoacetophenone K2CO3 40 48 60 6 rt
KOH 20 35 40

Effect of Temperature on Yield (60°C)

Entry Alkylating Agent Base Yield in DMSO (%) Yield in DMF (%) Yield in Acetonitrile (%) Time (h) Temp (°C)
3a Ethyl bromoethylacetate K2CO3 56 45 85 1 60
KOH 43 53 62
3b 4-bromobutanitrile K2CO3 38 41 54 1.5 60
KOH 28 36 44
3c Allyl bromide K2CO3 47 60 74 3 60
KOH 35 48 61
3d Propargyl bromide K2CO3 43 59 66 3 60
KOH 38 42 50
3e Bromoacetophenone K2CO3 51 66 84 1 60
KOH 32 40 53

Note: These data are from analogous alkylation reactions on nitroimidazole derivatives and provide a strong basis for the preparation of 5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole under similar conditions.

Mechanistic and Regioselectivity Considerations

  • The alkylation occurs selectively at the N1 position of the imidazole ring due to the electronic and steric environment.
  • The presence of the 2-nitro group influences the nucleophilicity of the nitrogen atoms, favoring N1 alkylation.
  • Computational studies and NMR characterization confirm the regioselectivity and structure of the product.

Summary of Preparation Methods

Step Description Key Parameters
1 Starting material: 2-methyl-5-nitro-1H-imidazole Commercially available or synthesized
2 Alkylating agent: (2,4-dinitrophenoxy)methyl halide Prepared or purchased
3 Base: Potassium carbonate (preferred) or KOH 1.2 equivalents
4 Solvent: Acetonitrile (preferred) Dry, anhydrous
5 Reaction temperature: 25-60°C Higher temperature improves yield
6 Reaction time: 1-9 hours Depends on temperature and reagents
7 Purification: Chromatography Silica gel or equivalent

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amine derivatives, while substitution reactions can yield a variety of functionalized imidazole compounds .

Scientific Research Applications

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves its interaction with mitochondrial pathways. The compound is believed to regulate mitochondrial activity by modulating the electron transport chain and influencing energy expenditure. This regulation helps in reducing adiposity and managing metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole and related nitroimidazole derivatives.

Table 1: Comparative Analysis of Nitroimidazole Derivatives

Compound Name Substituents (Imidazole Positions) Synthesis Route Biological Activity Pharmacokinetic Properties Key References
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole 1-Me, 2-NO₂, 5-(2,4-dinitrophenoxy)methyl Likely nucleophilic substitution Mitochondrial regulation, anti-diabetic High lipophilicity; potential hepatic metabolism
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1,2-diMe, 5-NO₂, 4-(chloromethylphenyl) Chlorination with SOCl₂ Not specified (structural analog) Moderate lipophilicity; halogenated side chain
5-Isopropyl-1-methyl-2-nitro-1H-imidazole 1-Me, 2-NO₂, 5-isopropyl Metabolic precursor synthesis Metabolized via isopropyl chain oxidation Rapid metabolism; nitro group retained
2-(4-Fluorophenyl)-1-methyl-5-nitro-1H-imidazole 1-Me, 2-NO₂, 4-F-phenyl Unspecified (commercial synthesis) Safety profile assessed Moderate solubility; fluorine enhances bioavailability
5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole 1-Me, 2-NO₂, 5-bromomethyl Halogenation intermediate Intermediate for further functionalization Reactive bromomethyl group; short half-life

Key Comparisons

In contrast, derivatives like 5-isopropyl-1-methyl-2-nitro-1H-imidazole () possess alkyl chains, which are metabolically labile but less sterically hindered. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () features a chlorinated aromatic side chain, which may improve membrane permeability compared to the bulkier dinitrophenoxy group.

Synthetic Routes The target compound’s synthesis likely involves nucleophilic substitution of a bromomethyl or chloromethyl intermediate with 2,4-dinitrophenol, analogous to methods in and . Derivatives like those in and employ multi-component condensation reactions, highlighting divergent synthetic strategies for functionalizing imidazole cores.

Biological Activity

  • The target compound is uniquely focused on mitochondrial regulation and metabolic diseases, unlike analogs such as 2-(4-fluorophenyl)-1-methyl-5-nitro-1H-imidazole (), which lacks reported activity in this domain.
  • Compounds with triazole-thiazole hybrids () exhibit enzyme inhibition via docking studies, suggesting broader antimicrobial applications absent in the target molecule.

Metabolism and Safety 5-Isopropyl-1-methyl-2-nitro-1H-imidazole () undergoes oxidation at the isopropyl chain but retains the nitro group, indicating metabolic stability similar to 5-nitroimidazoles. The target’s dinitrophenoxy group may undergo nitro-reduction or aryl hydroxylation, necessitating further study. Safety data for fluorophenyl derivatives () emphasize handling precautions due to nitro group toxicity, a consideration applicable to all nitroimidazoles.

Biological Activity

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole (CAS: 2231311-68-3) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the regulation of mitochondrial activity and the treatment of various diseases, including diabetes and related complications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is C11H9N5O7C_{11}H_{9}N_{5}O_{7}, with a molar mass of approximately 323.22 g/mol. Its structure incorporates a nitroimidazole moiety, which is known for its biological activity against various pathogens.

The biological activity of nitroimidazole derivatives, including 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole, is primarily attributed to their ability to undergo reduction in anaerobic environments. This reduction leads to the formation of reactive intermediates that interact with cellular components, disrupting essential processes in target organisms such as bacteria and parasites .

Key Mechanisms:

  • Mitochondrial Regulation : The compound has been shown to regulate mitochondrial activity, which is crucial for energy metabolism and cellular function .
  • Antiparasitic Activity : Similar compounds have demonstrated potent antiparasitic effects through mechanisms involving reactive oxygen species generation and interference with metabolic pathways in parasites .

Pharmacological Applications

Research indicates that 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has potential applications in:

  • Diabetes Management : The compound may help in reducing adiposity and managing diabetes-related complications by regulating mitochondrial function .
  • Antimicrobial Properties : Nitroimidazoles are widely recognized for their effectiveness against anaerobic bacteria and protozoa, suggesting similar activity for this compound based on structural similarities .

Data Table: Comparative Biological Activities

Compound NameIC50 (µM)Activity TypeReference
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole1.47Antiparasitic
Metronidazole3.0Antiparasitic
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazoleTBDMitochondrial Regulator

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